N-Cyano acetyl urethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyano acetyl urethane can be synthesized through the reaction of acetylurethane with a cyanating agent such as thionyl chloride . The reaction typically involves the following steps:
Reaction of acetylurethane with thionyl chloride: This step introduces the cyano group into the acetylurethane molecule.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyano acetyl urethane undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield corresponding acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides and aryl halides are commonly used.
Condensation Reactions: Catalysts like triethylamine and solvents such as ethanol are often employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted urethanes.
Condensation Reactions: Heterocyclic compounds such as pyrroles and imidazoles.
Hydrolysis: Corresponding acids and amines.
Scientific Research Applications
N-Cyano acetyl urethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Cyano acetyl urethane involves its ability to act as a nucleophile in various chemical reactions. The cyano group and the carbonyl group in the molecule are reactive sites that participate in nucleophilic addition and substitution reactions. These reactions lead to the formation of various heterocyclic compounds and other derivatives .
Comparison with Similar Compounds
Similar Compounds
- N-Cyanoacetyl ethyl carbamate
- Ethyl cyanoacetylcarbamate
- Cyanoacetylurethane
Uniqueness
N-Cyano acetyl urethane is unique due to its specific reactivity and the presence of both cyano and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Properties
CAS No. |
1727-32-8 |
---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.